molecular formula C8H9F3N2 B12441105 [2-(2,4,5-Trifluorophenyl)ethyl]hydrazine

[2-(2,4,5-Trifluorophenyl)ethyl]hydrazine

Cat. No.: B12441105
M. Wt: 190.17 g/mol
InChI Key: SAMOQEOEMQTEDL-UHFFFAOYSA-N
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Description

[2-(2,4,5-Trifluorophenyl)ethyl]hydrazine is an organic compound characterized by the presence of a hydrazine group attached to a 2-(2,4,5-trifluorophenyl)ethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2,4,5-Trifluorophenyl)ethyl]hydrazine typically involves the reaction of 2-(2,4,5-trifluorophenyl)ethylamine with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazine derivative, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reaction conditions may be optimized to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

[2-(2,4,5-Trifluorophenyl)ethyl]hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azides or nitroso derivatives.

    Reduction: Reduction reactions can convert the hydrazine group to an amine.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of azides or nitroso derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted hydrazines or hydrazones.

Scientific Research Applications

Chemistry

In chemistry, [2-(2,4,5-Trifluorophenyl)ethyl]hydrazine is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of fluorinated compounds, which are important in pharmaceuticals and agrochemicals.

Biology and Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its hydrazine group can interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of [2-(2,4,5-Trifluorophenyl)ethyl]hydrazine involves its interaction with molecular targets through its hydrazine group. This group can form covalent bonds with electrophilic centers in biological molecules, leading to the modulation of biological pathways. The compound may inhibit enzymes or interact with receptors, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    [2-(2,4,5-Trifluorophenyl)ethyl]amine: Similar structure but lacks the hydrazine group.

    [2-(2,4,5-Trifluorophenyl)acetohydrazide]: Contains a hydrazide group instead of a hydrazine group.

    [2,4,5-Trifluorophenylacetic acid]: A related compound with a carboxylic acid group.

Uniqueness

The uniqueness of [2-(2,4,5-Trifluorophenyl)ethyl]hydrazine lies in its hydrazine group, which imparts distinct reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C8H9F3N2

Molecular Weight

190.17 g/mol

IUPAC Name

2-(2,4,5-trifluorophenyl)ethylhydrazine

InChI

InChI=1S/C8H9F3N2/c9-6-4-8(11)7(10)3-5(6)1-2-13-12/h3-4,13H,1-2,12H2

InChI Key

SAMOQEOEMQTEDL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)CCNN

Origin of Product

United States

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